4-Bromoisoxazolo[5,4-b]pyridine
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Overview
Description
4-Bromoisoxazolo[5,4-b]pyridine is a heterocyclic compound that features a bromine atom attached to an isoxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoisoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the reaction of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group with sodium hydride in dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Bromoisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF).
Cyclization: Reagents such as aniline and carboximidoyl chlorides are used.
Major Products
The major products formed from these reactions include various substituted isoxazolo[5,4-b]pyridine derivatives, which can exhibit significant biological activity .
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown antibacterial, anticancer, and antiproliferative activities.
Biological Research: It has been investigated as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of androgens and estrogens.
Materials Science: The unique structure of 4-Bromoisoxazolo[5,4-b]pyridine makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromoisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as cytochrome P450 CYP17 . By inhibiting this enzyme, the compound can disrupt the biosynthesis of steroid hormones, which may contribute to its anticancer and antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-b]pyridine: Known for its pharmacological potential, including antitumor activity.
Uniqueness
4-Bromoisoxazolo[5,4-b]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This structural feature distinguishes it from other isoxazolo[5,4-b]pyridine derivatives and contributes to its specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H3BrN2O |
---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
4-bromo-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H |
InChI Key |
QWDBHWRVEWDPET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=NO2 |
Origin of Product |
United States |
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